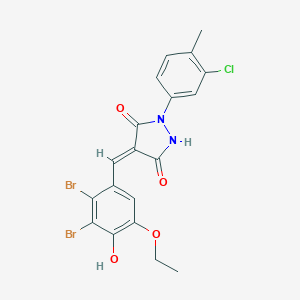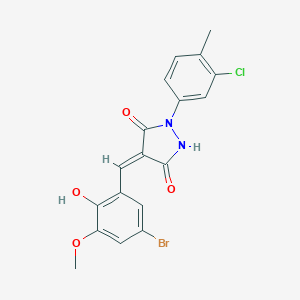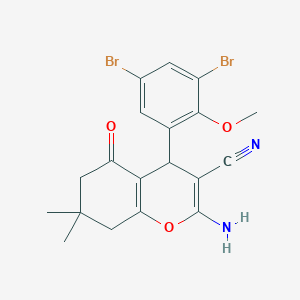![molecular formula C23H17BrCl2N2O3 B301676 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301676.png)
2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as ABT-263, is a small-molecule inhibitor that selectively targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. It has been shown to induce apoptosis in cancer cells and is currently being investigated as a potential therapeutic agent for various types of cancer.
Mecanismo De Acción
2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, thereby inhibiting their anti-apoptotic function. This leads to the activation of the pro-apoptotic proteins, such as Bax and Bak, which in turn induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy. However, 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been shown to induce thrombocytopenia, which limits its clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a highly selective inhibitor of Bcl-2, Bcl-xL, and Bcl-w, which makes it a valuable tool for studying the role of these proteins in cancer biology. However, its limited solubility and stability in aqueous solutions can pose challenges in experimental design.
Direcciones Futuras
The development of 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile analogs with improved solubility and stability in aqueous solutions is an area of active research. Additionally, the identification of biomarkers that can predict the response to 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile treatment is an important area of investigation, as it can help identify patients who are most likely to benefit from this therapy. Finally, the combination of 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile with other anti-cancer agents, such as immunotherapy, is a promising direction for future research.
Métodos De Síntesis
The synthesis of 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves several steps, including the synthesis of the intermediate compounds and the final coupling reaction. The intermediate compounds are synthesized using well-established chemical reactions, such as the Friedel-Crafts acylation and the Suzuki coupling reaction. The final coupling reaction involves the condensation of the intermediate compounds to form the final product, 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
Aplicaciones Científicas De Investigación
2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by targeting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. Preclinical studies have demonstrated its efficacy against a wide range of cancer types, including lymphoma, leukemia, and solid tumors.
Propiedades
Nombre del producto |
2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
|---|---|
Fórmula molecular |
C23H17BrCl2N2O3 |
Peso molecular |
520.2 g/mol |
Nombre IUPAC |
2-amino-4-[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C23H17BrCl2N2O3/c24-13-5-7-19(30-11-12-4-6-14(25)9-17(12)26)15(8-13)21-16(10-27)23(28)31-20-3-1-2-18(29)22(20)21/h4-9,21H,1-3,11,28H2 |
Clave InChI |
UHFBLNOUTUKPSR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
SMILES canónico |
C1CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(3-Chloro-4-fluorophenyl)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301601.png)
![4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301602.png)




![2-amino-4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301614.png)
![2-amino-4-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301615.png)
![2-amino-4-[3-bromo-5-ethoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301616.png)